molecular formula C12H10FNO2S B1452639 2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094423-44-5

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1452639
M. Wt: 251.28 g/mol
InChI Key: SWVRUVKWCNRFEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an acetic acid group, and a fluorophenyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring and the fluorophenyl group. Thiazole rings are known to participate in a variety of chemical reactions . The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity and solubility .

Scientific Research Applications

Photo-degradation in Thiazole-containing Compounds

Research on thiazole-containing compounds, such as 2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid, has shown significant interest in understanding their stability and degradation pathways under photo-irradiation. A study by Wu et al. (2007) detailed the photo-degradation behavior of a pharmaceutical compound, revealing a unique photo-degradation product. The degradation was analyzed using LC-MS/MS and NMR, illustrating the compound's reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation, resulting in photo-oxygenation (Wu, Hong, & Vogt, 2007).

Fluorescence and Metal Sensing Applications

Further research into thiazole-containing compounds has explored their potential in fluorescence and metal sensing applications. Grummt et al. (2007) studied the absorption, fluorescence, and fluorescence excitation spectra of substituted thiazoles, finding that these compounds exhibit high fluorescence quantum yields and large Stokes shift values. This suggests potential uses for metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

Solid-State Characterization and Drug Development

Katrincic et al. (2009) conducted a study on the solid-state characterization of a dimorphic pharmaceutical compound, identifying two non-solvated polymorphs. The research detailed the physical characterization methods and provided insights into selecting a polymorph for drug development. This study underlines the importance of solid-state characterization in the pharmaceutical development process (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).

Anticancer Evaluation

A notable application in the realm of medicinal chemistry is the design, synthesis, and evaluation of thiazole-containing compounds for anticancer activity. Ravinaik et al. (2021) reported the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were tested against several cancer cell lines. The study highlighted compounds with moderate to excellent anticancer activity, indicating the therapeutic potential of thiazole derivatives in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)5-11-14-10(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRUVKWCNRFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

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